

# An In-depth Technical Guide on 3-Formylphenyl 4-chlorobenzoate

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## Compound of Interest

Compound Name: 3-Formylphenyl 4-chlorobenzoate

Cat. No.: B2455632

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This technical guide provides a comprehensive overview of **3-Formylphenyl 4-chlorobenzoate**, with a focus on its synthesis and physical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While a specific experimentally determined melting point is not available in the cited literature, this guide details a reliable experimental protocol for its synthesis and subsequent melting point determination based on established methodologies for analogous compounds.

## Physicochemical Properties

A summary of the key quantitative data for **3-Formylphenyl 4-chlorobenzoate** is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>9</sub> ClO <sub>3</sub>	PubChem
Molecular Weight	260.67 g/mol	PubChem
Melting Point	Not available in the searched literature	-

## Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of **3-Formylphenyl 4-chlorobenzoate**. The protocols are based on established methods for the synthesis of similar aromatic esters.

### Synthesis of **3-Formylphenyl 4-chlorobenzoate**

This procedure describes the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride.

#### Materials:

- 3-hydroxybenzaldehyde
- 4-chlorobenzoyl chloride
- Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.
- Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash it sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **3-Formylphenyl 4-chlorobenzoate**.

#### Melting Point Determination

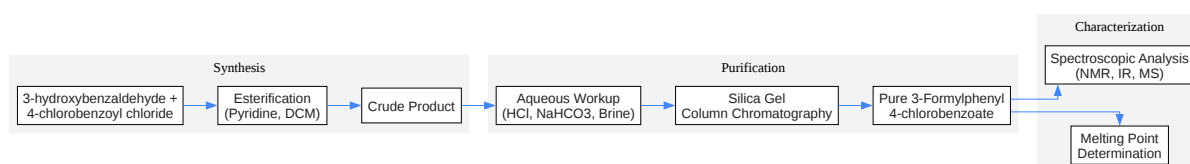
The melting point of the purified **3-Formylphenyl 4-chlorobenzoate** can be determined using a standard melting point apparatus.

#### Procedure:

- Ensure the purified product is completely dry.
- Load a small amount of the crystalline solid into a capillary tube, sealed at one end.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. This range represents the melting point of the compound.

## Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization of **3-Formylphenyl 4-chlorobenzoate**.



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Caption: Experimental workflow for the synthesis and characterization of **3-Formylphenyl 4-chlorobenzoate**.

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